molecular formula C18H17ClN2OS B2774698 3-chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1251573-13-3

3-chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2774698
CAS No.: 1251573-13-3
M. Wt: 344.86
InChI Key: PYKBTWNKTKPFPR-UHFFFAOYSA-N
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Description

3-chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic chemical compound provided for research purposes. Its structure incorporates a benzamide core that is di-substituted at the nitrogen atom with distinct heteroaromatic systems: a 1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. The presence of multiple aromatic and heteroaromatic rings, including pyrrole and thiophene, makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research. These structural motifs are commonly found in molecules that interact with biological targets, and similar N-substituted benzamide compounds are frequently investigated for their potential pharmacological activities . The chloro substituent on the benzamide ring offers a potential site for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound for specific applications. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-20-9-3-7-16(20)12-21(13-17-8-4-10-23-17)18(22)14-5-2-6-15(19)11-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBTWNKTKPFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a chloro substituent, a pyrrole ring, and a thiophene moiety. The presence of these heterocycles suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds with similar structures. For instance, N-heterocycles have been recognized for their efficacy against viruses such as HIV and herpes simplex virus (HSV). While specific data for this compound is limited, analogous compounds exhibit significant antiviral activity. For example:

CompoundVirus TargetEC50 (μM)Reference
Compound AHSV-13.98
Compound BHIV0.35

These findings suggest that this compound may warrant further investigation for similar antiviral properties.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The half-maximal cytotoxic concentration (CC50) provides insight into the compound's toxicity. For instance, compounds with structural similarities have shown varying degrees of cytotoxicity:

CompoundCC50 (μM)Therapeutic Index (TI)Reference
Compound C50.1>105.25
Compound D32.2Not specified

These results indicate that while some related compounds exhibit low toxicity, further assays are necessary to determine the safety profile of this compound.

The mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the pyrrole and thiophene rings may facilitate interaction with specific receptors or enzymes involved in viral replication or cellular signaling pathways.

Case Studies

In a recent study involving structurally similar compounds, researchers observed that modifications to the pyrrole and thiophene components significantly influenced biological activity. For example, derivatives with enhanced electron-donating groups exhibited improved antiviral efficacy:

Case Study 1: Antiviral Efficacy
A series of pyrrole derivatives were synthesized and tested against HSV. The most effective compound reduced plaque formation by over 60% at concentrations below 10 μM, indicating promising antiviral potential.

Case Study 2: Cytotoxic Effects
Another study assessed the cytotoxicity of thiophene-containing compounds in various cancer cell lines. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Q & A

Q. What are the established synthetic routes for 3-chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Activation of the benzamide core using coupling agents like EDCI or DCC in anhydrous DMF.
  • Step 2 : Sequential alkylation of the pyrrole and thiophene moieties under nitrogen atmosphere.
  • Step 3 : Purification via column chromatography and characterization using NMR and IR spectroscopy. Key intermediates are monitored by thin-layer chromatography (TLC), and reaction conditions (e.g., solvent polarity, temperature) are optimized for yield .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • 1H/13C NMR : To identify aromatic protons (δ 7.2-8.5 ppm) and amide carbonyl signals.
  • FT-IR : Confirmation of the amide C=O stretch (~1650 cm⁻¹).
  • HRMS : Verification of the molecular ion peak.
  • X-ray crystallography : Absolute configuration determination using SHELXL refinement (if single crystals are obtained) .

Q. What initial biological assays are recommended for activity screening?

Primary screens should focus on:

  • Target-specific assays : Fluorescence polarization for binding affinity.
  • Cell viability : MTT/XTT assays across cancer and normal cell lines.
  • ADMET profiling : Microsomal stability and CYP450 inhibition studies to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in alkylation steps?

Systematic optimization involves:

  • Temperature control : Maintaining 0–5°C during exothermic steps.
  • Microwave-assisted synthesis : To enhance reaction rates and purity (e.g., 50–100 W, 30–60 min) .
  • Statistical design of experiments (DoE) : To analyze interactions between solvent polarity, catalyst loading, and reaction time .

Q. What strategies resolve contradictions between computational modeling and crystallographic data?

Discrepancies may arise from crystal packing effects or conformational flexibility. Solutions include:

  • Dynamic NMR : To assess rotational barriers around the amide bond.
  • DFT calculations : With solvent correction (e.g., PCM model) to compare with experimental geometries.
  • Variable-temperature XRD : To study lattice influences on molecular conformation .

Q. How do stereochemical factors influence bioactivity?

Investigate via:

  • Chiral HPLC : To separate enantiomers for individual testing.
  • Circular dichroism (CD) : To correlate optical activity with configuration.
  • Molecular docking : Compare binding modes of enantiomers with target proteins (e.g., kinases) using software like AutoDock .

Q. How to reconcile conflicting bioactivity data between in vitro and cell-based assays?

Address by:

  • Stability studies : HPLC monitoring of compound degradation in cell media.
  • Cellular uptake quantification : LC-MS/MS to measure intracellular concentrations.
  • CRISPR-modified cell lines : To isolate pathway-specific effects and validate target engagement .

Data Analysis & Methodological Challenges

Q. What analytical approaches validate purity in multi-step syntheses?

Employ:

  • HPLC-DAD/MS : For purity assessment and detection of regioisomers.
  • 2D NMR (HSQC, HMBC) : To confirm connectivity in complex mixtures.
  • Elemental analysis : To verify stoichiometric consistency .

Q. How to address poor crystallinity for XRD studies?

Strategies include:

  • Co-crystallization : With target proteins or small-molecule additives.
  • Cryo-crystallography : To improve crystal stability at low temperatures.
  • SHELXD/SHELXE : For ab initio phasing of low-resolution data .

Biological Mechanism & Pharmacological Studies

Q. What in vivo models are suitable for pharmacokinetic profiling?

Prioritize:

  • Rodent models : For bioavailability and half-life determination.
  • LC-MS/MS : To quantify plasma and tissue concentrations.
  • Metabolite identification : Using high-resolution mass spectrometry (HRMS) .

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